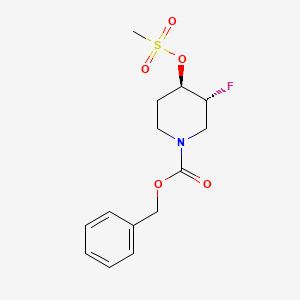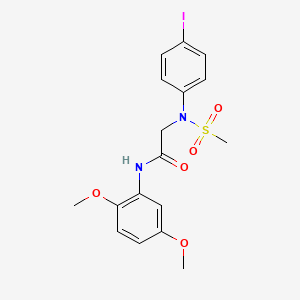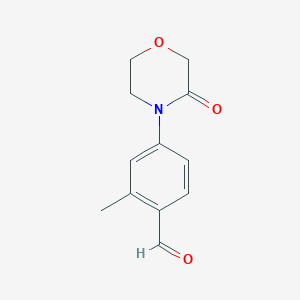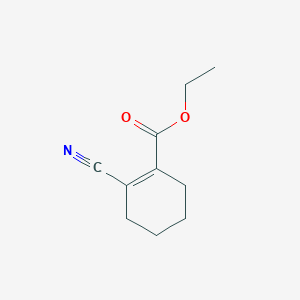![molecular formula C24H22N4O2S2 B12449851 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12449851.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylamine with methyl isothiocyanate to form the corresponding thioamide. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with 4-methyl-6-phenylpyrimidine-2-thiol under appropriate conditions to form the target compound .
Análisis De Reacciones Químicas
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Aplicaciones Científicas De Investigación
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines and its mechanism of action in inhibiting tumor growth.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparación Con Compuestos Similares
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Studied for their anticancer properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and other compounds.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.
Propiedades
Fórmula molecular |
C24H22N4O2S2 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-13-20(17-7-5-4-6-8-17)26-23(25-15)31-14-21(29)27-24-28-22(16(2)32-24)18-9-11-19(30-3)12-10-18/h4-13H,14H2,1-3H3,(H,27,28,29) |
Clave InChI |
WNLLLLKLHMXAGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)

![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)

![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)



amine hydrochloride](/img/structure/B12449846.png)
![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)

